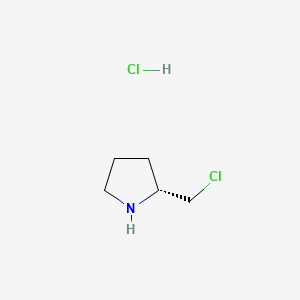

(R)-2-(Chloromethyl)pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

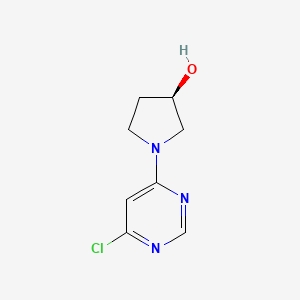

“®-2-(Chloromethyl)pyrrolidine hydrochloride” is a chemical compound that is part of the pyrrolidine family . Pyrrolidines are a class of organic compounds that have received considerable interest due to their higher electrochemical stability . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety .

Synthesis Analysis

The synthesis of pyrrolidines involves a process known as the metal-free direct C–H functionalization of pyrrolidine . This is followed by the N-alkylation of the resulting pyrroline, which produces the pyrrolinium moiety . This moiety serves as the unprecedented polar head of the mesogens .

Chemical Reactions Analysis

The chemical reactions involving pyrrolidines often involve multi-component reactions that assemble complex molecules . For example, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .

科学的研究の応用

Synthesis of Pyrrolidine Derivatives

- Polar [3+2] Cycloaddition : Pyrrolidines, including derivatives synthesized from (R)-2-(Chloromethyl)pyrrolidine hydrochloride, play a crucial role in medicinal chemistry and industry, such as in the creation of dyes and agrochemical substances. A study demonstrated the synthesis of pyrrolidines through a [3+2] cycloaddition involving N-methyl azomethine ylide, leading to compounds with potential biological effects (Żmigrodzka et al., 2022).

Catalytic Applications

- Catalysis : Complexes of (R)-2-(Chloromethyl)pyrrolidine hydrochloride derivatives have been explored for their catalytic properties, showing efficacy in organic reactions including Heck and Suzuki–Miyaura coupling reactions. This indicates their utility in facilitating bond-forming processes, critical in pharmaceutical synthesis and material science (Singh et al., 2009).

Anticancer Activity

- Anticancer Derivatives : Pyrrolidine derivatives, specifically nitrogen mustard-incorporated 2,5-pyrrolidinedione rings, have shown marked antiproliferative effects against mouse Sarcoma 180 and L1210 and P388 leukaemias, indicating their potential as anticancer agents. The study illustrates the importance of these compounds in developing new therapeutic strategies (Naik et al., 1987).

Synthesis and Structural Characterization

- Hydrolysis and Structural Characterization : The controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones demonstrated the formation of monomeric aryltellurium(IV) monohydroxides. This research contributes to the understanding of the chemical behavior of pyrrolidine derivatives and their potential application in material science and catalysis (Misra et al., 2011).

Vasodilator Applications

- Vasodilator Drug : Pyrrolidine derivatives, such as Buflomedil hydrochloride, have been characterized and used as vasodilator drugs. These compounds' interaction with the biological system showcases their potential in treating conditions requiring vasodilation (Ravikumar & Sridhar, 2006).

特性

IUPAC Name |

(2R)-2-(chloromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPPBVWIHXLFSE-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Chloromethyl)pyrrolidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)